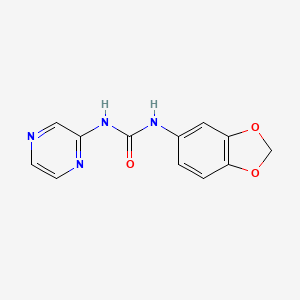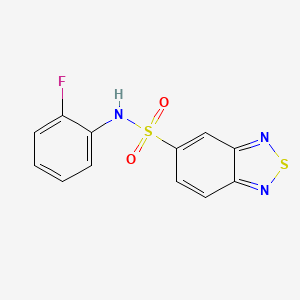
N-(2-fluorophenyl)-2,1,3-benzothiadiazole-5-sulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-fluorophenyl)-2,1,3-benzothiadiazole-5-sulfonamide, commonly known as FSBT, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. FSBT is a sulfonamide derivative that belongs to the benzothiadiazole family, and it possesses several unique properties that make it a promising candidate for various applications.
作用机制
The mechanism of action of FSBT is complex and involves several pathways. In cancer therapy, FSBT has been shown to inhibit the activity of several enzymes, including carbonic anhydrase IX and XI, which are overexpressed in cancer cells. FSBT also inhibits the activity of matrix metalloproteinases, which play a crucial role in tumor invasion and metastasis. In fluorescence imaging, FSBT exhibits unique fluorescence properties, including high quantum yield and large Stokes shift, which make it an ideal candidate for imaging biological structures.
Biochemical and Physiological Effects:
FSBT has been shown to have several biochemical and physiological effects, including the inhibition of enzyme activity, induction of apoptosis, and inhibition of angiogenesis. FSBT has also been shown to exhibit low toxicity in vivo, making it a promising candidate for various applications.
实验室实验的优点和局限性
One of the main advantages of FSBT is its unique properties, including its high quantum yield and large Stokes shift, which make it an ideal candidate for fluorescence imaging. FSBT also exhibits low toxicity in vivo, making it a promising candidate for cancer therapy. However, one of the limitations of FSBT is its limited solubility in water, which can make it difficult to use in certain applications.
未来方向
There are several future directions for the study of FSBT, including the development of more efficient synthesis methods, the optimization of its properties for various applications, and the exploration of its potential applications in other fields. One area of future research is the use of FSBT as a building block for the synthesis of organic semiconductors for use in electronic devices. Another area of future research is the exploration of FSBT's potential as a therapeutic agent for other diseases, such as Alzheimer's disease and Parkinson's disease.
Conclusion:
In conclusion, FSBT is a promising candidate for various applications due to its unique properties and low toxicity in vivo. Its potential applications include cancer therapy, fluorescence imaging, and organic electronics. Further research is needed to optimize its properties and explore its potential applications in other fields.
合成方法
The synthesis of FSBT can be achieved through several methods, including the reaction of 2-aminobenzenesulfonamide with 2-fluorobenzoyl chloride in the presence of a base such as triethylamine. Another method involves the reaction of 2-fluorobenzenesulfonyl chloride with 2-aminobenzenesulfonamide in the presence of a base such as sodium hydroxide. These methods have been optimized to produce high yields of FSBT with minimal side reactions.
科学研究应用
FSBT has been extensively studied for its potential applications in various fields, including cancer therapy, fluorescence imaging, and organic electronics. In cancer therapy, FSBT has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. FSBT has also been used as a fluorescent probe for imaging biological structures, and its unique fluorescence properties make it an ideal candidate for this application. In organic electronics, FSBT has been used as a building block for the synthesis of organic semiconductors, which have potential applications in electronic devices.
属性
IUPAC Name |
N-(2-fluorophenyl)-2,1,3-benzothiadiazole-5-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8FN3O2S2/c13-9-3-1-2-4-10(9)16-20(17,18)8-5-6-11-12(7-8)15-19-14-11/h1-7,16H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUXPDNBPCUUANQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NS(=O)(=O)C2=CC3=NSN=C3C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8FN3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-fluorophenyl)-2,1,3-benzothiadiazole-5-sulfonamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

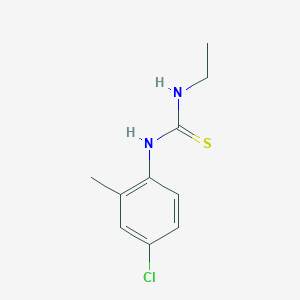
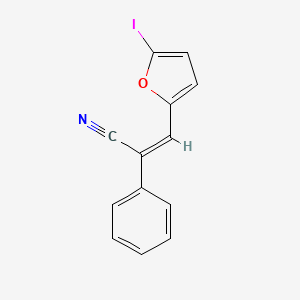
![N'-[(3-methyl-2-thienyl)methylene]-2-phenylcyclopropanecarbohydrazide](/img/structure/B5798233.png)
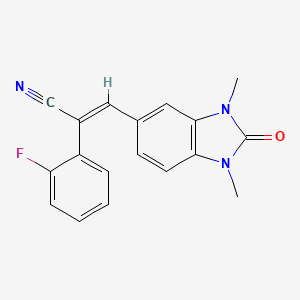
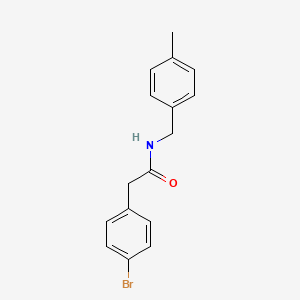
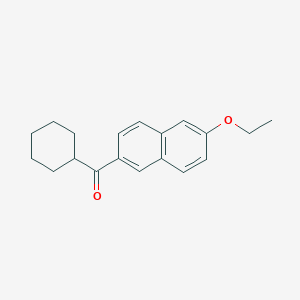
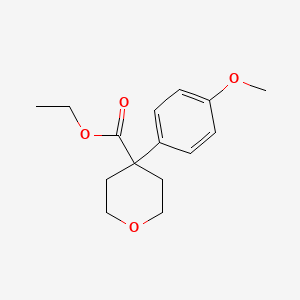

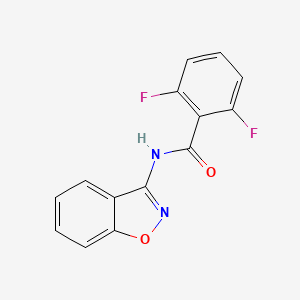
![2,2-dichloro-N-[2-(4-fluorophenyl)ethyl]acetamide](/img/structure/B5798281.png)
![N'-[(3,4-dichlorobenzoyl)oxy]-2-pyridinecarboximidamide](/img/structure/B5798284.png)
